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Introduction
(R)-MRT199665 is the R-isomer of MRT199665, a potent and selective inhibitor of Microtubule

Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein

Kinase (AMPK).[1][2] Its therapeutic potential is being explored in oncology, particularly for

acute myeloid leukemia (AML), and in inflammatory diseases due to its role in modulating key

signaling pathways. As with many kinase inhibitors, (R)-MRT199665 is a poorly soluble

compound, which presents a significant challenge for oral drug delivery and achieving

adequate bioavailability.[3] Understanding the in vivo dissolution and absorption characteristics

of (R)-MRT199665 is therefore critical for its preclinical and clinical development.

This document provides a detailed protocol for conducting an in vivo dissolution study of (R)-
MRT199665 in a rodent model. The protocol is designed to assess the rate and extent of drug

release and absorption following oral administration, providing crucial data to inform

formulation development and predict clinical performance.
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The signaling pathway affected by (R)-MRT199665 and the experimental workflow for the in

vivo dissolution study are outlined below.
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Signaling pathway of (R)-MRT199665 and the in vivo dissolution experimental workflow.

Physicochemical and Biopharmaceutical Properties
(Assumed)
Due to the limited publicly available data for (R)-MRT199665, the following properties are

assumed based on typical characteristics of poorly soluble kinase inhibitors. These should be

experimentally verified.

Property
Assumed
Value/Classification

Justification

Molecular Weight ~470 g/mol

Based on the chemical

structure of similar kinase

inhibitors.

pKa ~4-5 (weak base)

Many kinase inhibitors contain

basic nitrogen atoms, leading

to pH-dependent solubility.

LogP > 3

High lipophilicity is common for

kinase inhibitors and

contributes to poor aqueous

solubility.

BCS Classification Class II or IV

Low solubility is confirmed by

the need for a solubilizing

formulation. Permeability is

likely to be moderate to high

(Class II), but low permeability

(Class IV) cannot be ruled out

without experimental data.[4]

Aqueous Solubility < 0.1 mg/mL

Consistent with the need for a

specialized formulation for in

vivo studies.[3]
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Experimental Protocol
This protocol outlines a single-dose pharmacokinetic study in rats to determine the in vivo

dissolution profile of (R)-MRT199665.

Materials and Reagents
(R)-MRT199665 (purity >98%)

Dimethyl sulfoxide (DMSO), analytical grade

Polyethylene glycol 300 (PEG300), analytical grade

Tween-80, analytical grade

Saline (0.9% NaCl), sterile

Water, HPLC grade

Acetonitrile, HPLC grade

Formic acid, LC-MS grade

Internal Standard (IS): A structurally similar compound not present in the study samples

(e.g., another kinase inhibitor).

Animal Model
Species: Sprague-Dawley rats

Sex: Male

Weight: 250-300 g

Acclimation: At least 5 days prior to the study with free access to standard chow and water.

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with

free access to water.
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Formulation Preparation
A solution formulation for oral administration should be prepared as follows, based on

commercially available information for MRT199665.[1]

Component Percentage

DMSO 10%

PEG300 40%

Tween-80 5%

Saline 45%

Total 100%

Preparation Steps:

Weigh the required amount of (R)-MRT199665.

Dissolve the compound in DMSO to create a stock solution.

In a separate container, mix the required volumes of PEG300 and Tween-80.

Add the (R)-MRT199665/DMSO stock solution to the PEG300/Tween-80 mixture and vortex

until clear.

Add the saline solution dropwise while continuously mixing to form a clear solution.

The final concentration should be adjusted to achieve the desired dose in a volume of 5-10

mL/kg.

Study Design and Dosing
Dose: A single oral dose of 10 mg/kg will be administered. This dose is a starting point and

may need to be adjusted based on preliminary toxicity and efficacy data.

Administration: Administer the formulation via oral gavage using a suitable gavage needle.
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Group Size: n = 5-6 animals per time point for terminal studies, or n=6 for serial sampling.

Blood Sampling
Blood samples (approximately 0.25 mL) will be collected from the tail vein or another

appropriate site at the following time points post-dosing:

Time Point (hours)

0 (pre-dose)

0.25

0.5

1

2

4

6

8

12

24

Sample Handling:

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method should be developed and validated for the quantification of (R)-MRT199665 in rat

plasma.[5][6][7]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15605392/docs?utm_src=pdf-body#application-notes-and-protocols-in-vivo-dissolution-of-r-mrt199665
https://pubmed.ncbi.nlm.nih.gov/30238696/
https://www.mdpi.com/2297-8739/11/1/10
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

LC-MS/MS Parameters (Suggested Starting Conditions):

Parameter Suggested Condition

LC Column
C18 reverse-phase column (e.g., 50 x 2.1 mm,

1.8 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient
A suitable gradient from 5% to 95% B over 3-5

minutes.

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Ionization Mode Electrospray Ionization (ESI) in positive mode.

MS/MS Transitions

To be determined by direct infusion of (R)-

MRT199665 and the internal standard. Monitor

at least two transitions per analyte for

confirmation.

Method Validation:

The method should be validated according to regulatory guidelines for linearity, accuracy,

precision, selectivity, recovery, and stability.
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Data Presentation and Analysis
Quantitative Data Summary
The following tables should be used to summarize the quantitative data obtained from the

study.

Table 1: Pharmacokinetic Parameters of (R)-MRT199665 in Rats (n=6)

Parameter Mean ± SD

Cmax (ng/mL)

Tmax (h)

AUC0-t (ngh/mL)

AUC0-inf (ngh/mL)

t1/2 (h)

CL/F (mL/h/kg)

Vd/F (L/kg)

Table 2: Plasma Concentration-Time Profile of (R)-MRT199665 (n=6)
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Time (h) Mean Concentration (ng/mL) ± SD

0 BQL

0.25

0.5

1

2

4

6

8

12

24

BQL: Below Quantifiable Limit

In Vivo Dissolution Profile Generation
The cumulative amount of drug absorbed over time can be estimated from the plasma

concentration data using deconvolution methods, such as the Wagner-Nelson or Loo-

Riegelman methods. This will provide an in vivo dissolution profile.

Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo dissolution of

the poorly soluble kinase inhibitor, (R)-MRT199665. The successful execution of this study will

yield critical pharmacokinetic data to guide formulation optimization and support the continued

development of this promising therapeutic candidate. It is essential to experimentally determine

the assumed physicochemical properties to further refine this protocol and ensure the

generation of high-quality, relevant data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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